2-Bromo-5-methyl-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting from readily available precursors. The process often includes bromination, methylation, and aziridine ring formation under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. Safety measures and environmental considerations are also crucial in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the aziridine rings or the cyclohexa-diene core.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction and conditions.
Scientific Research Applications
2-Bromo-5-methyl-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways. The aziridine rings can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The bromine atom and the cyclohexa-diene core also contribute to the compound’s reactivity and interactions with various targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyridine: Shares the bromine and methyl groups but lacks the aziridine rings and the cyclohexa-diene core.
2-Bromo-5-methyl-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione: Similar core structure but with hydroxyl groups instead of aziridine rings.
Uniqueness
2-Bromo-5-methyl-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its combination of bromine, aziridine rings, and the cyclohexa-diene core.
Properties
CAS No. |
113278-25-4 |
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Molecular Formula |
C13H15BrN2O2 |
Molecular Weight |
311.17 g/mol |
IUPAC Name |
2-bromo-5-methyl-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H15BrN2O2/c1-6-4-15(6)10-8(3)12(17)11(9(14)13(10)18)16-5-7(16)2/h6-7H,4-5H2,1-3H3 |
InChI Key |
YJWYZAHSQLBMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C2=C(C(=O)C(=C(C2=O)Br)N3CC3C)C |
Origin of Product |
United States |
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